Lipophilicity (XLogP3) – A 10-Fold Increase Over the Non-Brominated Analog Drives Membrane Permeability
The target compound exhibits a computed XLogP3 value of 1.1 [1]. In contrast, the non-brominated analog, 1-methyl-1H-1,2,4-triazole-5-carbonitrile, has an XLogP3 value of 0.1 [2]. This 10-fold difference (1.0 log unit) translates to a significantly higher predicted octanol-water partition coefficient, which is directly correlated with enhanced passive membrane permeability and potential blood-brain barrier penetration.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.1 |
| Comparator Or Baseline | 1-methyl-1H-1,2,4-triazole-5-carbonitrile: 0.1 |
| Quantified Difference | 1.0 log unit (10-fold increase) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
This quantifiable difference in lipophilicity is a critical selection criterion for medicinal chemists optimizing compounds for cellular or CNS targets, where a specific logP window is required for optimal ADME properties.
- [1] PubChem. (2025). 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile. National Center for Biotechnology Information. CID 56776531. View Source
- [2] PubChem. (2025). 1-methyl-1H-1,2,4-triazole-5-carbonitrile. National Center for Biotechnology Information. CID 67240194. View Source
